AV-Ceramide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AV-Ceramide is a synthetic derivative of ceramides, which are a class of sphingolipids. Ceramides are essential components of the cell membrane in plants, animals, fungi, and some prokaryotic viruses. They play a crucial role in maintaining the structural integrity of the cell membrane and are involved in various cellular processes, including cell signaling and apoptosis .

准备方法

Synthetic Routes and Reaction Conditions: AV-Ceramide can be synthesized through several chemical routes. One common method involves the condensation of palmitoyl-CoA with serine to form a sphingoid base, which is then acylated with a fatty acid to produce ceramide. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale bioreactors. The process involves the fermentation of genetically engineered yeast or bacteria that have been modified to produce high yields of ceramides. The fermentation broth is then subjected to extraction and purification processes to isolate the ceramide .

化学反应分析

Types of Reactions: AV-Ceramide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form ceramide-1-phosphate, which plays a role in cell signaling.

Reduction: Reduction of this compound can lead to the formation of dihydroceramide.

Substitution: Substitution reactions can occur at the amide or hydroxyl groups of this compound, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products:

Oxidation: Ceramide-1-phosphate.

Reduction: Dihydroceramide.

Substitution: Various ceramide derivatives depending on the nucleophile used.

科学研究应用

AV-Ceramide has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the properties and reactions of sphingolipids.

Biology: Plays a role in cell signaling and apoptosis, making it a valuable tool in cell biology research.

Medicine: Investigated for its potential therapeutic effects in treating skin disorders, cardiovascular diseases, and metabolic disorders.

Industry: Used in the cosmetic industry for its moisturizing and skin barrier-enhancing properties

作用机制

AV-Ceramide exerts its effects through several molecular mechanisms:

Cell Signaling: this compound is involved in the regulation of various signaling pathways, including those related to cell growth, differentiation, and apoptosis.

Molecular Targets: It targets specific proteins and enzymes involved in sphingolipid metabolism and cell signaling.

Pathways: this compound can activate or inhibit pathways such as the mitogen-activated protein kinase (MAPK) pathway and the protein kinase C (PKC) pathway

相似化合物的比较

Ceramide-1-phosphate: A phosphorylated derivative of ceramide involved in cell signaling.

Dihydroceramide: A reduced form of ceramide with similar but distinct biological functions.

Sphingosine: A precursor to ceramide with its own signaling roles

Uniqueness: AV-Ceramide is unique in its synthetic origin and specific modifications that enhance its stability and functionality compared to natural ceramides. Its ability to be tailored for specific applications makes it a versatile compound in both research and industry .

生物活性

AV-Ceramide, a specific ceramide compound, has garnered attention for its multifaceted biological activities, particularly in cellular signaling, apoptosis, and metabolic regulation. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

Overview of Ceramides

Ceramides are sphingolipid metabolites that play critical roles in various cellular processes, including signaling pathways that regulate cell growth, differentiation, and apoptosis. They are involved in the formation of lipid bilayers and serve as bioactive molecules that influence cellular responses to stress and injury. This compound is a subtype that has been specifically studied for its unique properties and effects on cellular metabolism and apoptosis.

-

Apoptotic Pathways :

- This compound is known to induce apoptosis through its interaction with mitochondrial proteins, particularly the voltage-dependent anion channels (VDAC1 and VDAC2). Studies have shown that ceramides can bind to these channels, promoting the release of cytochrome c and subsequent activation of caspases, which are essential for the apoptotic process .

- A study demonstrated that the removal of VDAC2 rendered colon cancer cells resistant to ceramide-induced apoptosis, highlighting the significance of this interaction in cancer therapy .

-

Metabolic Regulation :

- Ceramides, including this compound, have been implicated in metabolic dysregulation associated with obesity and insulin resistance. Research indicates that ceramides can inhibit insulin signaling pathways, leading to decreased glucose uptake in cells .

- The degradation of ceramides into sphingosine by adiponectin receptors has been shown to counteract some of these negative effects, suggesting a complex interplay between ceramides and metabolic hormones .

Case Study 1: Ceramides in Cancer Therapy

A clinical trial investigated the effects of this compound on human colon cancer cells. The results indicated that treatment with this compound led to significant apoptosis in vitro, mediated by VDAC interactions. This finding supports the potential use of this compound as a therapeutic agent in cancer treatment.

Case Study 2: Metabolic Effects in Obesity

In a study examining obese mice models, administration of this compound resulted in altered lipid profiles and improved insulin sensitivity. The study concluded that targeting ceramide metabolism could be a viable strategy for managing obesity-related metabolic disorders.

Data Tables

| Study | Findings | Implications |

|---|---|---|

| Nature (2019) | Identified VDAC2 as a key player in ceramide-induced apoptosis | Potential target for cancer therapies |

| PMC (2011) | Ceramides inhibit insulin signaling pathways | Implications for treatment of insulin resistance |

| ResearchGate (2020) | Ceramides linked to neurodegenerative diseases | Need for further exploration in neuroprotection |

属性

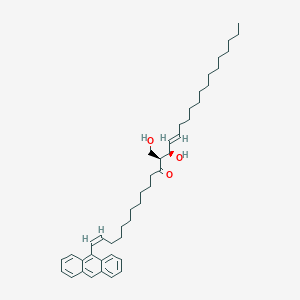

IUPAC Name |

(1Z,13S,14R,15E)-1-anthracen-9-yl-14-hydroxy-13-(hydroxymethyl)nonacosa-1,15-dien-12-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H64O3/c1-2-3-4-5-6-7-8-9-10-13-16-19-22-33-43(46)42(36-45)44(47)34-23-20-17-14-11-12-15-18-21-32-41-39-30-26-24-28-37(39)35-38-29-25-27-31-40(38)41/h21-22,24-33,35,42-43,45-46H,2-20,23,34,36H2,1H3/b32-21-,33-22+/t42-,43+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZHFXGFXOZVCO-WXOYOUKWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)C(=O)CCCCCCCCCC=CC1=C2C=CC=CC2=CC3=CC=CC=C31)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)C(=O)CCCCCCCCC/C=C\C1=C2C=CC=CC2=CC3=CC=CC=C31)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H64O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。